molecular formula C4H8ClNO2 B13837293 (R)-methyl 2-amino-3-chloropropanoate

(R)-methyl 2-amino-3-chloropropanoate

Cat. No.: B13837293
M. Wt: 137.56 g/mol
InChI Key: KHUDJGGFFNDILT-VKHMYHEASA-N
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Description

3-Chloro-alaninemethyl ester is a chemical compound with the molecular formula C4H8ClNO2. It is a derivative of alanine, where the amino group is substituted with a chlorine atom and the carboxyl group is esterified with a methyl group. This compound is often used in peptide synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-alaninemethyl ester can be synthesized through several methods. One common method involves the reaction of DL-serine with phosphorane, pentachloro-, and acetyl chloride . Another method includes the reaction of D-serine NCA in methanol with sulfoxide chloride at 25°C for 2 hours, followed by the addition of petroleum ether to obtain the product .

Industrial Production Methods

Industrial production of 3-Chloro-alaninemethyl ester typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the highest quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-alaninemethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-alaninemethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-alaninemethyl ester involves its interaction with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the modification of proteins and enzymes. The ester group can be hydrolyzed, releasing alanine and methanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-alaninemethyl ester is unique due to its specific substitution pattern and esterification, which confer distinct reactivity and applications compared to other alanine derivatives. Its ability to undergo specific substitution and hydrolysis reactions makes it valuable in various chemical and biological studies.

Properties

IUPAC Name

methyl (2R)-2-amino-3-chloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUDJGGFFNDILT-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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